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molecular formula C17H14O B7772423 naphthalen-1-yl(phenyl)methanol CAS No. 642-28-4

naphthalen-1-yl(phenyl)methanol

Cat. No. B7772423
M. Wt: 234.29 g/mol
InChI Key: STUPJDVVIONFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530593B2

Procedure details

A solution of crude 17 (˜5 mmol, 1.0 equiv) in THF (25 mL) was cooled in an ice-bath and 3M MeMgBr in Et2O (4.0 mL, 12.0 mmol, 2.4 equiv) was added dropwise via syringe and <5° C. The mixture was stirred at <5° C. for 10 min then allowed to warm to room temperature and stirred 1 hr. The mixture was recooled to ˜8° C. and quenched with saturated NH4Cl solution (5 mL). The mixture was diluted with H2O (20 mL) and extracted with 1:1 EtOAc/heptanes (100 mL). The organic phase was washed with brine (25 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure giving a yellow oil. The crude product was dissolved in few mL of dichloromethane/heptanes, absorbed onto silica gel and dry-loaded on a column of silica gel (30 g) packed in heptanes. The column was eluted with heptanes (150 mL), 2% EtOAc/heptanes (250 mL) and 3% EtOAc/heptanes (250 mL). Product fractions were concentrated under reduced pressure to give 1.90 g (93%) of 7 as a nearly colorless oil.
Name
17
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloromethane heptanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([CH:15]=NC2C=CC=CC=2OC)=[CH:13][CH:12]=[CH:11][C:10]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)C1C=CC=CC=1.C[Mg+].[Br-].[CH3:34]COCC.[CH2:39]1[CH2:43]OC[CH2:40]1>>[C:10]1([CH:9]([C:14]2[CH:13]=[CH:12][CH:11]=[CH:34][CH:15]=2)[OH:8])[C:25]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:43]=[CH:39][CH:40]=1 |f:1.2|

Inputs

Step One
Name
17
Quantity
5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1C=NC1=C(C=CC=C1)OC)C1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
4 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dichloromethane heptanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at <5° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was recooled to ˜8° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution (5 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 EtOAc/heptanes (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a yellow oil
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel and dry-loaded on a column of silica gel (30 g)
WASH
Type
WASH
Details
The column was eluted with heptanes (150 mL), 2% EtOAc/heptanes (250 mL) and 3% EtOAc/heptanes (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Product fractions were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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